Architectural Advantage: Branched vs. Linear Stoichiometry
N-Mal-N-bis(PEG2-NHS ester) possesses a branched architecture with one maleimide and two NHS ester groups, enabling a 1:2 (maleimide:NHS) reactive stoichiometry [1]. This contrasts with linear heterobifunctional linkers like Mal-PEG2-NHS ester or SM(PEG)2, which have a 1:1 stoichiometry . The branched structure allows for the attachment of two payload molecules (e.g., drugs or ligands) per conjugation site, which is not possible with linear linkers. This architectural difference directly impacts the achievable drug-to-antibody ratio (DAR) in ADCs .
| Evidence Dimension | Reactive Group Stoichiometry |
|---|---|
| Target Compound Data | 1 maleimide : 2 NHS esters |
| Comparator Or Baseline | Mal-PEG2-NHS ester, SM(PEG)2 (linear heterobifunctional): 1 maleimide : 1 NHS ester |
| Quantified Difference | 2 NHS esters vs. 1 NHS ester; enables dual conjugation per maleimide site |
| Conditions | Chemical structure analysis |
Why This Matters
This enables the construction of conjugates with higher payload density (e.g., DAR > 4) without the aggregation associated with over-conjugation of linear linkers, a critical factor for ADC efficacy and safety .
- [1] Kuujia. Cas no 2182601-73-4 (N-Mal-N-bis(PEG2-NHS ester)). https://www.kuujia.com/cas-2182601-73-4.html. View Source
